

# Inavolisib safety profile versus other PI3K inhibitors

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## Compound Focus: Inavolisib

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## Safety and Tolerability Profile Comparison

Adverse Event (AE)	Inavolisib + Palbociclib + Fulvestrant [1] [2] [3]	Alpelisib + Fulvestrant [4] [1]	Capivasertib + Fulvestrant [1]
Hyperglycemia (Any Grade)	63.4%	65% (Grade 3/4: 36%)	21.1% (Grade 3/4: 2.3%)
Rash (Any Grade)	26% (No Grade 3/4)	54% (Grade 3/4: 20%)	35.8%
Diarrhea (Any Grade)	65.3%	58% (Grade 3/4: 7%)	38.6% (Grade 3/4: 2.0%)
Stomatitis (Any Grade)	48.9%	Not prominently reported	30.1%
Discontinuation due to AEs	6.8%	~25-35%	Information missing
Key Prophylaxis & Management	Dexamethasone mouthwash for stomatitis [4]. Antihyperglycemics and antidiarrheals as needed [3].	Primary prophylaxis with antihistamines for rash and metformin for	Information missing

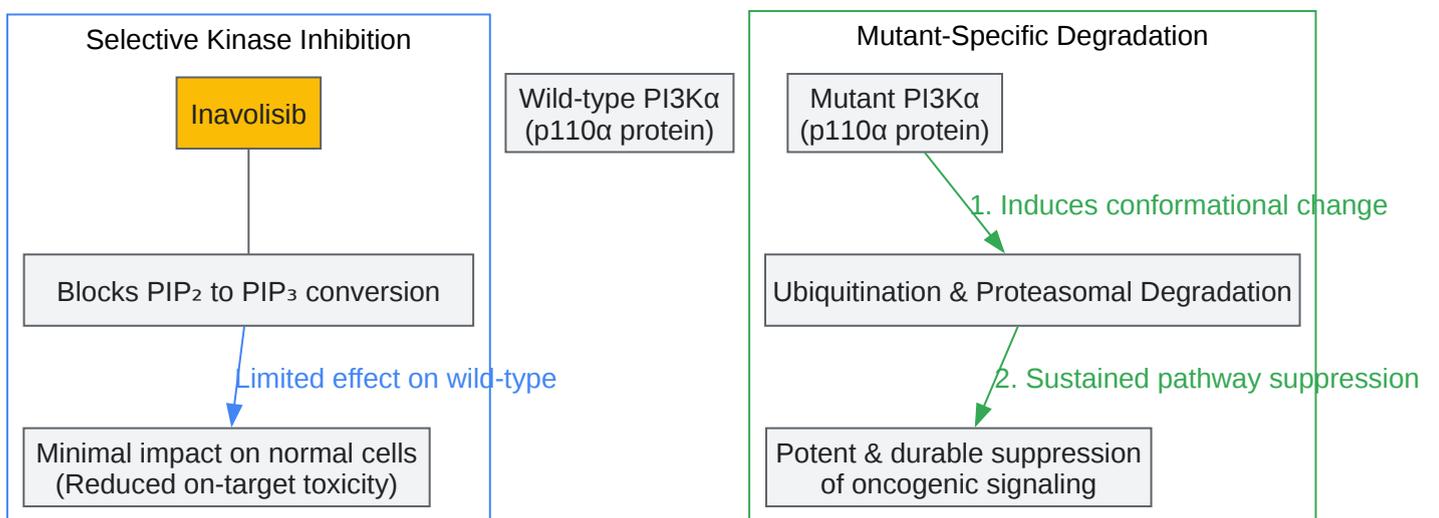
Adverse Event (AE)	Inavolisib + Palbociclib + Fulvestrant [1] [2] [3]	Alpelisib + Fulvestrant [4] [1]	Capivasertib + Fulvestrant [1]
	No primary antihistamine prophylaxis needed for rash [4].	hyperglycemia in high-risk patients is recommended [4].	

## Mechanistic Basis for the Improved Safety Profile

The enhanced tolerability of **inavolisib** is not serendipitous but stems from its intentionally designed mechanism of action, which minimizes wild-type PI3K pathway inhibition.

### PI3K $\alpha$ Inhibition and Mutant p110 $\alpha$ Degradation

The diagram below illustrates **inavolisib**'s dual mechanism of action that underlies its improved therapeutic window.



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This targeted approach means **inavolisib** has less impact on normal physiological PI3K signaling, which is crucial for processes like insulin regulation. This directly translates to a lower incidence and severity of toxicities like hyperglycemia and rash compared to less selective inhibitors [5] [6].

## Clinical Management and Experimental Protocols

The manageable safety profile of **inavolisib** allows for its successful use in combination regimens, provided that supportive care and monitoring protocols are followed.

### Clinical Management Guidelines

Key strategies for managing the most common AEs associated with **inavolisib**-based therapy include:

- **Hyperglycemia:** Monitor blood glucose levels regularly. Initiate antihyperglycemic medications (e.g., metformin) as needed [3]. In the INAVO120 trial, proactive management kept treatment discontinuation due to hyperglycemia low [2] [5].
- **Stomatitis:** Use **dexamethasone mouthwash** as primary prophylaxis, similar to the strategy for everolimus [4]. This is particularly important when **inavolisib** is combined with palbociclib, which can also cause stomatitis [4].
- **Diarrhea:** Managed with common antidiarrheal medications (e.g., loperamide) and dietary modifications at the first onset [4] [3].
- **Rash:** Unlike alpelisib, primary prophylaxis with antihistamines is **not necessary** for **inavolisib**, as the rash is predominantly low-grade [4] [1].

### Key Clinical Trial Designs

The primary evidence for **inavolisib**'s efficacy and safety comes from the following trials:

- **INAVO120 (NCT04191499):** A Phase III, randomized, double-blind, placebo-controlled study. It evaluated **inavolisib + palbociclib + fulvestrant** vs. **placebo + palbociclib + fulvestrant** in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer who had disease recurrence during or within 12 months of adjuvant endocrine therapy [7] [8]. The primary endpoint was **Investigator-assessed Progression-Free Survival (PFS)** [8].

- **GO39374 (NCT03006172)**: A Phase I/Ib dose-escalation and -expansion study. This trial was crucial for establishing the safety, tolerability, and recommended Phase II dose of **inavolisib** as a monotherapy and in combination with other standard breast cancer therapies (fulvestrant, letrozole ± palbociclib) [3].

## Key Differentiators and Considerations for Professionals

For researchers and clinicians, the key takeaways are:

- **Therapeutic Window**: **Inavolisib**'s selectivity makes combination therapy with CDK4/6 inhibitors (like palbociclib) feasible, enabling potent triple-pathway blockade (ER, CDK4/6, PI3K) that was difficult to achieve with earlier, less selective PI3K inhibitors due to overlapping toxicities [5] [6].
- **Biomarker Dependency**: The efficacy and optimized safety of **inavolisib** are tightly linked to the presence of a **PIK3CA mutation**. This underscores the non-negotiable requirement for comprehensive biomarker testing prior to treatment consideration [2] [5].
- **Safety Trade-offs**: While **inavolisib** shows improved tolerability over alpelisib in key areas, it is not without side effects. When combined with palbociclib, clinicians must be vigilant for stomatitis and neutropenia, which are known effects of the CDK4/6 inhibitor backbone [1] [2].

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